molecular formula C32H36N8 B11994742 N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine

N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine

Cat. No.: B11994742
M. Wt: 532.7 g/mol
InChI Key: QGXYHWHPZHFGIE-UHFFFAOYSA-N
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Description

N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine typically involves multi-step procedures. One common approach is the condensation of 4-(diphenylmethyl)piperazine with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C32H36N8

Molecular Weight

532.7 g/mol

IUPAC Name

N-[4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C32H36N8/c1-37(2)19-18-33-32-35-30(28-24-34-40(31(28)36-32)27-16-10-5-11-17-27)39-22-20-38(21-23-39)29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-17,24,29H,18-23H2,1-2H3,(H,33,35,36)

InChI Key

QGXYHWHPZHFGIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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